![molecular formula C14H10N2O2S B10857450 (E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)
(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of DC-Y13-27 involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and solvents. The industrial production methods for DC-Y13-27 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
DC-Y13-27 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Scientific Research Applications
DC-Y13-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a research tool to study the inhibition of YTHDF2 and its effects on various biological processes. In biology and medicine, DC-Y13-27 is being investigated for its potential to enhance the efficacy of radiotherapy and immunotherapy in cancer treatment. The compound has shown promise in improving the response to these therapies by inhibiting the immune-suppressive effects of YTHDF2, thereby enhancing the body’s ability to fight tumors .
Mechanism of Action
The mechanism of action of DC-Y13-27 involves the inhibition of YTHDF2, a protein that suppresses the immune response following radiotherapy. By inhibiting YTHDF2, DC-Y13-27 enhances the antitumor immune response, leading to improved outcomes in radiotherapy and immunotherapy. The molecular targets and pathways involved include the modulation of immune cells such as myeloid-derived suppressor cells (MDSCs) and the activation of immune pathways that promote tumor regression .
Comparison with Similar Compounds
DC-Y13-27 is unique in its ability to inhibit YTHDF2 and enhance the response to radiotherapy and immunotherapy. Similar compounds include other YTHDF2 inhibitors and molecules that target the same immune pathways. DC-Y13-27 stands out due to its potent inhibitory activity and its ability to improve the efficacy of cancer treatments. Other similar compounds may include YTHDF1 inhibitors and other molecules that modulate the immune response in a similar manner .
Properties
Molecular Formula |
C14H10N2O2S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2S/c15-8-10(14(16)18)7-12-4-5-13(19-12)9-2-1-3-11(17)6-9/h1-7,17H,(H2,16,18)/b10-7+ |
InChI Key |
FCXTXGWIQGHISV-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

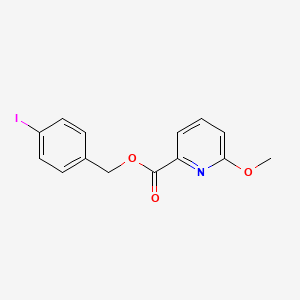

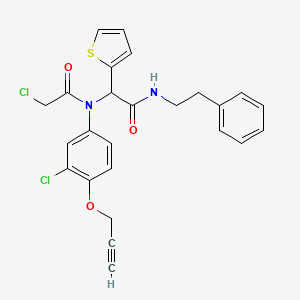
![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)
![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)

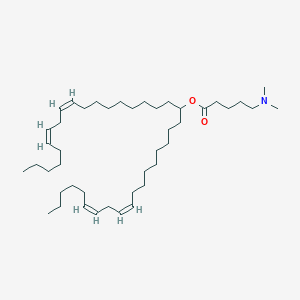
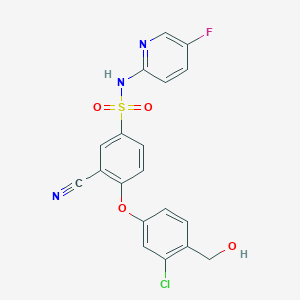
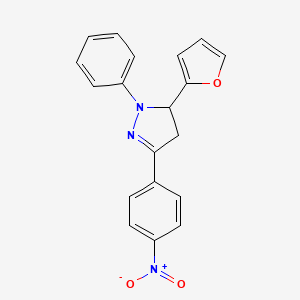
![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
